molecular formula C19H24N2O5 B3920917 ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate CAS No. 6238-39-7

ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate

Cat. No.: B3920917
CAS No.: 6238-39-7
M. Wt: 360.4 g/mol
InChI Key: QLMGLSLRQORFCN-UHFFFAOYSA-N
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Description

Ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate is a synthetic organic compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a leucine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate typically involves the following steps:

  • Formation of the Isoindoline-1,3-dione Intermediate

      Starting Materials: Phthalic anhydride and ammonia.

      Reaction Conditions: The reaction is carried out in an organic solvent such as toluene, under reflux conditions to form isoindoline-1,3-dione.

  • Acylation of Leucine

      Starting Materials: Leucine and an acylating agent such as ethyl chloroformate.

      Reaction Conditions: The reaction is performed in the presence of a base like triethylamine to form ethyl N-(propanoyl)leucinate.

  • Coupling Reaction

      Starting Materials: Isoindoline-1,3-dione intermediate and ethyl N-(propanoyl)leucinate.

      Reaction Conditions: The coupling is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the isoindoline-1,3-dione moiety can lead to the formation of more oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield the corresponding alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Polymer Science: It can be incorporated into polymer backbones to impart specific properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Protein Labeling: Used in bioconjugation techniques for labeling proteins.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Utilized in the development of diagnostic assays.

Industry

    Material Science: Employed in the synthesis of advanced materials with specific mechanical or electronic properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate is unique due to its specific structural features that combine the isoindoline-1,3-dione moiety with a leucine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-4-26-19(25)15(11-12(2)3)20-16(22)9-10-21-17(23)13-7-5-6-8-14(13)18(21)24/h5-8,12,15H,4,9-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGLSLRQORFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400124
Record name Ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-39-7
Record name Ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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